Product packaging for 4-Methoxyandrostenedione(Cat. No.:CAS No. 20986-46-3)

4-Methoxyandrostenedione

Cat. No.: B1203646
CAS No.: 20986-46-3
M. Wt: 316.4 g/mol
InChI Key: JYMVNNNTLDUEBG-PFIYWFKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyandrostenedione (4-OMA) is a synthetic steroidal compound recognized in biochemical research for its role as a potent and competitive inhibitor of the enzyme aromatase. Aromatase is responsible for the conversion of androgens, such as testosterone, into estrogens. Research indicates that this compound effectively suppresses aromatase activity, with one study identifying it as a stronger inhibitor than its analog, 4-hydroxyandrostenedione, exhibiting an apparent Ki of 1.12 microM . This mechanism is of significant interest in studies focused on hormone-responsive cancers, particularly for investigating growth suppression in models of prostate carcinoma where aromatase is present . The primary research value of this compound lies in its application to elucidate the role of estrogen biosynthesis in disease pathophysiology and to explore potential therapeutic strategies for conditions driven by estrogen signaling. Its specific action makes it a valuable tool for researchers in the fields of oncology, endocrinology, and steroid biochemistry. This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1203646 4-Methoxyandrostenedione CAS No. 20986-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20986-46-3

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-4-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H28O3/c1-19-11-9-16(21)18(23-3)15(19)5-4-12-13-6-7-17(22)20(13,2)10-8-14(12)19/h12-14H,4-11H2,1-3H3/t12-,13-,14-,19+,20-/m0/s1

InChI Key

JYMVNNNTLDUEBG-PFIYWFKMSA-N

SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OC

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC

Synonyms

4-methoxyandrost-4-ene-3,17-dione
4-methoxyandrostenedione

Origin of Product

United States

Contextualization Within Steroid Hormone Biosynthesis and Regulation

Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions known as steroidogenesis. youtube.comoup.com This complex pathway is responsible for producing several classes of steroids, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. youtube.com Androstenedione (B190577) (also known as 4-androstenedione) occupies a crucial junction in this pathway. nih.govwikipedia.org It serves as a direct precursor to both the principal male androgen, testosterone (B1683101), and the primary female estrogen, estrone. wikipedia.orgnih.gov

The conversion of androgens like androstenedione and testosterone into estrogens (estrone and estradiol, respectively) is a critical final step in estrogen biosynthesis. pharmgkb.org This irreversible reaction is catalyzed by a specific enzyme complex known as aromatase (CYP19A1), a member of the cytochrome P450 superfamily. pharmgkb.orgsci-hub.se Aromatase activity is a key point of regulation in maintaining the balance between androgens and estrogens, which is vital for normal physiological function. nih.gov The expression of aromatase in various tissues, including fat, muscle, and breast tissue, is a primary source of estrogen in postmenopausal women. pharmgkb.orgsci-hub.se Because of its pivotal role, the aromatase enzyme has become a major target for the development of inhibitors aimed at modulating estrogen levels in research and therapeutic contexts.

Overview of Steroidal Enzyme Inhibitors in Biochemical Investigations

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are invaluable tools in biochemical research for elucidating metabolic pathways and studying enzyme mechanisms. Steroidal inhibitors are a class of inhibitors that possess the fundamental steroid nucleus structure, allowing them to mimic endogenous substrates and interact with the active sites of steroidogenic enzymes. nih.gov

These inhibitors can be broadly categorized based on their mechanism of action:

Competitive Inhibitors: These molecules reversibly bind to the enzyme's active site, competing with the natural substrate. The inhibition can be overcome by increasing the substrate concentration.

Irreversible Inhibitors: These inhibitors form a stable, often covalent, bond with the enzyme. umn.edu This type of inhibition is not reversible. A specific class of irreversible inhibitors is "mechanism-based inhibitors" or "suicide substrates." These are unreactive until they are catalytically converted into a reactive form by the target enzyme itself. nih.gov This reactive intermediate then binds irreversibly to the enzyme, leading to its inactivation.

4-Methoxyandrostenedione is an analogue of the natural aromatase substrate, androstenedione (B190577). Its structural similarity allows it to interact with the aromatase enzyme. Research into related compounds, such as 4-hydroxyandrostenedione, has classified them as steroidal, suicide substrate inhibitors of aromatase. nih.gov These agents act as competitive inhibitors that are subsequently converted by the enzyme into a species that causes irreversible inactivation. sci-hub.se The study of such compounds provides crucial information on the structure-activity relationships of the aromatase active site. nih.gov

Historical Development of Research on Androstenedione Analogues As Enzyme Modulators

Methodologies for the Synthesis of this compound and Analogues

The synthesis of this compound and other 4-alkoxy analogues typically starts from the readily available steroid precursor, androst-4-ene-3,17-dione. A general and effective method for this transformation involves the reaction of the parent steroid with an appropriate alcohol in the presence of an oxidizing agent and a catalyst.

One established method for the synthesis of 4-alkoxy-4-androstene-3,17-dione derivatives involves the use of N-bromosuccinimide (NBS) and the corresponding alcohol. In this procedure, androst-4-ene-3,17-dione is treated with NBS in the presence of an alcohol, such as methanol (B129727) for the synthesis of this compound. This reaction proceeds through a proposed mechanism involving the formation of a 4-bromo-5-hydroxy intermediate, which then undergoes solvolysis and subsequent elimination to yield the desired 4-alkoxy derivative.

The synthesis of a variety of 4-substituted analogues of androst-4-ene-3,17-dione has been a subject of significant research, particularly in the context of developing enzyme inhibitors. These synthetic strategies often involve modifications at the C-4 position to introduce different functionalities, including alkoxy, amino, and alkyl groups. The primary goal of these derivatizations is to probe the structure-activity relationships of these compounds as inhibitors of enzymes like aromatase. nih.govumn.edu

A study by Abul-Hajj and colleagues described the synthesis and biological evaluation of a series of 4-substituted-4-androstene-3,17-dione derivatives. nih.gov Their work demonstrated that the introduction of various substituents at the C-4 position could significantly influence the compound's ability to inhibit aromatase. The table below summarizes the synthesis and aromatase inhibitory activity of some of these analogues. nih.gov

Table 1: Synthesis and Aromatase Inhibitory Activity of 4-Substituted Androstenedione Analogues

Compound Name Substituent at C-4 Synthetic Method Highlights Apparent K_i (nM)
This compound -OCH₃ Reaction of androst-4-ene-3,17-dione with methanol in the presence of NBS. 1290
4-Ethoxyandrostenedione -OCH₂CH₃ Reaction of androst-4-ene-3,17-dione with ethanol (B145695) in the presence of NBS. 850
4-Propoxyandrostenedione -O(CH₂)₂CH₃ Reaction of androst-4-ene-3,17-dione with propanol (B110389) in the presence of NBS. 620
4-Isopropoxyandrostenedione -OCH(CH₃)₂ Reaction of androst-4-ene-3,17-dione with isopropanol (B130326) in the presence of NBS. 450
4-Allyloxyandrostenedione -OCH₂CH=CH₂ Reaction of androst-4-ene-3,17-dione with allyl alcohol in the presence of NBS. 38

Rational Design Principles for Steroidal Derivatives as Enzymatic Probes

The rational design of steroidal derivatives as enzymatic probes is a cornerstone of medicinal chemistry and chemical biology. This approach leverages the structural similarities between the designed molecules and the natural substrates of enzymes to investigate enzyme function, map active sites, and develop potential therapeutic agents. The steroid scaffold of compounds like this compound serves as an excellent template for creating such probes, particularly for enzymes involved in steroid metabolism.

A primary target for steroidal probes is aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. chemrxiv.org Since androstenedione is the natural substrate for aromatase, derivatives of this molecule are logical candidates for inhibitor design. The design principles often involve introducing modifications that either enhance binding affinity to the enzyme's active site or lead to irreversible inhibition. For instance, steroidal aromatase inhibitors can be designed to mimic the substrate and, upon enzymatic action, are converted into reactive intermediates that covalently bind to the enzyme, leading to its inactivation. chemrxiv.org

Another significant target for steroidal enzymatic probes is 5α-reductase, an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). mdpi.comeurofinsdiscovery.com Inhibitors of this enzyme are crucial for studying and potentially treating androgen-dependent conditions. The design of 5α-reductase inhibitors often involves modifications to the A-ring of the steroid nucleus to create compounds that can effectively compete with the natural substrate.

The following table presents examples of rationally designed steroidal derivatives that act as enzymatic probes, highlighting their target enzyme and inhibitory potency.

Table 2: Examples of Rationally Designed Steroidal Enzymatic Probes

Probe Compound Target Enzyme Design Rationale Inhibitory Potency (IC₅₀/K_i)
Formestane (B1683765) (4-hydroxyandrostenedione) Aromatase Introduction of a hydroxyl group at C-4 to mimic an intermediate in the aromatization reaction. nih.gov IC₅₀ = 42 nM mdpi.com
Exemestane (B1683764) Aromatase Introduction of a 6-methylene group to create a mechanism-based irreversible inhibitor. chemrxiv.org IC₅₀ = 50 nM researchgate.net
4-Chloro-3β-hydroxy-4-androsten-17-one oxime Aromatase Modification at C-4 and C-17 to explore structure-activity relationships. rsc.org 93.8% inhibition rsc.org
Finasteride 5α-Reductase (Type II) A 4-azasteroid designed as a transition state analogue. mdpi.com IC₅₀ = 0.036 µM eurofinsdiscovery.com
Dutasteride 5α-Reductase (Type I & II) A 4-azasteroid designed for dual inhibition. mdpi.com IC₅₀ = 0.0048 µM eurofinsdiscovery.com

Exploration of Biocatalytic Approaches in Steroid Scaffold Modification for Research

Biocatalytic methods offer a powerful and environmentally friendly alternative to traditional chemical synthesis for the modification of steroid scaffolds. These approaches utilize whole microorganisms or isolated enzymes to perform highly specific and selective transformations that are often difficult or impossible to achieve through conventional chemical means. mdpi.com The use of biocatalysis is particularly advantageous for reactions such as hydroxylation at unactivated carbon positions, which is a common and important modification of steroids. chemrxiv.orgrsc.orgrsc.org

The microbial transformation of steroids has been extensively studied, with various fungal and bacterial strains capable of introducing a wide range of functional groups onto the steroid nucleus. These biotransformations can lead to the production of novel steroid derivatives with unique biological activities. For example, filamentous fungi are known to perform Baeyer-Villiger oxidations on steroid ketones, leading to the formation of lactones. nih.govmdpi.com

Recent research has focused on the use of engineered enzymes, particularly cytochrome P450 monooxygenases, to achieve highly regio- and stereoselective hydroxylations of steroids. chemrxiv.orgrsc.orgrsc.orgacs.orgnih.gov By modifying the active site of these enzymes, researchers can control the position of hydroxylation, enabling the synthesis of specific steroid metabolites for research purposes. This approach not only provides access to novel compounds but also helps in elucidating the metabolic pathways of steroids.

The table below provides examples of biocatalytic modifications of androstenedione and related steroid scaffolds.

Table 3: Examples of Biocatalytic Modifications of Steroid Scaffolds

Biocatalyst Substrate Key Transformation Product
Cladosporium sphaerospermum Androstenedione 6β-hydroxylation and 15α-hydroxylation 6β-Hydroxyandrost-4-ene-3,17-dione and 15α-hydroxyandrost-4-ene-3,17-dione tandfonline.com
Ulocladium chartarum Androstenedione 6β-, 7α-, 7β-, and 14α-hydroxylation Various hydroxylated androstenedione derivatives tandfonline.com
Penicillium vinaceum 19-Hydroxyandrostenedione Reduction of the 17-keto group 19-Hydroxytestosterone mdpi.com
Engineered CYP154C8 (P450) Androstenedione 16α-hydroxylation 16α-Hydroxyandrostenedione chemrxiv.orgrsc.orgrsc.org
Bacillus megaterium BM3 mutant 139-3 Androstenedione 1α-hydroxylation 1α-Hydroxyandrostenedione nih.gov
Ketoreductase 2 (KR-2) 4-Androstene-3,17-dione 17-ketoreduction Testosterone mdpi.com

Aromatase (CYP19A1) Inhibition by this compound and Related Analogues

This compound is a steroidal compound recognized for its interaction with aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens into estrogens. pharmgkb.org Its mechanism and efficacy are best understood in the context of other steroidal aromatase inhibitors (AIs). These inhibitors are generally classified as Type I, which are substrate analogues that lead to irreversible inactivation of the enzyme. dovepress.cominnovareacademics.in This contrasts with Type II inhibitors, which are non-steroidal, bind reversibly, and interact with the heme group of the cytochrome P450 enzyme. dovepress.comwikipedia.org

Steroidal aromatase inhibitors, such as the analogues of this compound, are characterized as mechanism-based irreversible inhibitors. dovepress.com These compounds, often called "suicide substrates," mimic the natural substrate of aromatase, androstenedione. dovepress.comalliedacademies.org The enzyme initiates its catalytic cycle on the inhibitor, which is then converted into a reactive intermediate that binds covalently and permanently to the enzyme, leading to its inactivation. dovepress.comnih.gov

Formestane (4-hydroxyandrostenedione), a closely related analogue, is a well-documented steroidal, suicide substrate inhibitor of aromatase. nih.gov Similarly, exemestane is another potent irreversible steroidal AI. dovepress.comnih.gov The irreversible nature of this class of inhibitors means that once the enzyme is inactivated, its function cannot be restored without the synthesis of new enzyme molecules. innovareacademics.in This mechanism-based inactivation is a hallmark of Type I steroidal AIs.

The inactivation of aromatase by steroidal inhibitors is a time-dependent process that follows pseudo-first-order kinetics. nih.govnih.govresearchgate.net The mechanism involves the enzyme processing the inhibitor as if it were the natural substrate, androstenedione. This catalytic action, however, results in the formation of a reactive electrophilic intermediate that attacks a nucleophilic residue within the enzyme's active site, forming a stable, covalent bond. nih.govnih.gov This process ultimately leads to the irreversible loss of enzyme activity. nih.gov

While specific kinetic values for this compound are not extensively detailed in the provided research, data from related irreversible steroidal inhibitors illustrate the kinetic profile of this class. For example, studies on novel 4-aminoandrostenedione derivatives and other steroidal compounds have characterized their inactivation kinetics against human placental aromatase.

Table 1: Kinetic Parameters of Aromatase Inactivation by Various Steroidal Inhibitors
CompoundInhibition Constant (Ki)Inactivation Rate Constant (kinact)Half-life of Inactivation (t1/2)Reference
FCE 24928 (4-aminoandrosta-1,4,6-triene-3,17-dione)59 nM-4.0 min nih.gov
FCE 24304 (Exemestane)--13.9 min nih.gov
1,4-Androstadiene-3,17-dione0.32 µM0.91 x 10-3/sec- nih.gov
Testolactone35 µM0.36 x 10-3/sec- nih.gov

Steroidal inhibitors like this compound exert their effect by binding to the active site of the aromatase enzyme, which is specifically structured to accommodate its natural substrate, androstenedione. dovepress.comresearchgate.net The binding of these substrate analogues is highly specific. researchgate.net Structural analysis and mutagenesis studies have identified several key amino acid residues within the active site that are crucial for binding and catalysis. These include residues such as Methionine-374 (Met374), Tryptophan-224 (W224), Phenylalanine-221 (F221), and Aspartate-309 (Asp309). uc.ptnih.gov

These residues interact differently with steroidal versus non-steroidal inhibitors. For steroidal compounds, interactions with residues like W224 are critical not only for binding but also for the mechanism-based inactivation process. nih.gov The planarity of the steroid's A-ring is also considered an important factor for effective interaction with the enzyme's binding pocket. core.ac.uk By mimicking the structure of androstenedione, this compound and its analogues can occupy the active site, initiating the catalytic sequence that leads to their covalent attachment and subsequent enzyme inactivation. alliedacademies.org

The biochemical efficacy of aromatase inhibitors is typically compared using metrics such as the half-maximal inhibitory concentration (IC50) or the 50% effective dose (ED50) in reducing enzyme activity. Research has established a range of potencies among different steroidal AIs. Formestane (4-hydroxyandrostenedione) and exemestane are foundational second- and third-generation steroidal inhibitors, respectively. alliedacademies.org Studies on newer, synthesized steroidal compounds have demonstrated potent aromatase inhibition, in some cases exceeding that of earlier drugs. mdpi.com

For instance, a comparative study of irreversible AIs showed that FCE 24928 was more potent than both exemestane (FCE 24304) and formestane (4-OHA) in reducing ovarian aromatase activity in vivo. nih.gov

Table 2: Comparative In Vivo Efficacy of Steroidal Aromatase Inhibitors
CompoundED50 (s.c. administration)Reference
FCE 249281.2 mg/kg nih.gov
Exemestane (FCE 24304)1.8 mg/kg nih.gov
Formestane (4-OHA)3.1 mg/kg nih.gov

The three-dimensional structure and stereochemistry of a steroidal inhibitor are critical determinants of its ability to interact with and inactivate aromatase. Research into structure-activity relationships has revealed that specific structural features are required for potent inhibition. For example, studies have shown that 5α-stereochemistry and a degree of planarity in the A and B rings of the steroid framework are necessary for high-affinity binding and activity. core.ac.uk

The importance of stereochemistry is highlighted by comparing epimers. In one study, a 5α-substituted steroidal epoxide derivative demonstrated strong aromatase inhibition, whereas its corresponding 5β-epimer resulted in a dramatic reduction in inhibitory activity. core.ac.uk This indicates that the precise spatial arrangement of atoms and functional groups dictates how effectively the inhibitor fits into the enzyme's active site and participates in the inactivation mechanism. The stereochemistry of exemestane's metabolites has also been shown to influence their biological activity, underscoring the role of molecular geometry in enzyme inhibition. researchgate.net

Modulation of Other Steroidogenic Enzymes

While the primary target of this compound is aromatase, its structural similarity to other endogenous steroids suggests potential interactions with other enzymes in the steroidogenesis pathway. The selectivity of an aromatase inhibitor is a key aspect of its biochemical profile, as off-target inhibition can lead to broader endocrine effects.

Kinetic analysis has shown that this compound (4-MeO-A) can inhibit 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). researchgate.net The inhibition was found to be competitive with respect to testosterone. researchgate.net However, compared to the natural substrate androstenedione, both this compound and its analogue 4-hydroxyandrostenedione were found to be poor inhibitors of 5α-reductase, suggesting limited clinical potential for this secondary action. researchgate.net

Another critical enzyme in androgen biosynthesis is 17β-hydroxysteroid dehydrogenase (17β-HSD), which catalyzes the conversion of androstenedione to testosterone. scielo.brnih.govnih.gov While this enzyme is a key player in steroid metabolism, specific data on the inhibitory or modulatory effects of this compound on its activity were not detailed in the reviewed literature. The selectivity profile of steroidal AIs is generally high; for example, the inhibitor FCE 24928 showed no interference with 5α-reductase or desmolase activity. nih.gov

Table 3: Kinetic Analysis of 5α-Reductase Inhibition
CompoundInhibition Constant (Ki)Reference
Androstenedione0.21-0.3 µM researchgate.net
4-Hydroxyandrostenedione (Formestane)1.01-2.04 µM researchgate.net
This compound10.2-28.3 µM researchgate.net

Effects on 5α-Reductase Activity in Research Models

The enzyme 5α-reductase is a critical component in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). Research into the effects of this compound has demonstrated its role as an inhibitor of this enzyme.

A study focusing on human prostatic 5α-reductase revealed that this compound inhibits the enzyme in a manner that is dependent on its concentration. The mechanism of this inhibition was found to be competitive with respect to the substrate, testosterone. This indicates that this compound directly competes with testosterone for binding to the active site of the 5α-reductase enzyme. The inhibition was observed to be non-competitive concerning the cofactor NADPH, suggesting that its binding to the enzyme does not interfere with the binding of the necessary cofactor.

The inhibitory potency of this compound was quantified by its inhibition constant (Ki). The reported Ki values for this compound were in the range of 10.2-28.3 microM. This positions it as a weaker inhibitor compared to androstenedione (Ki values of 0.21-0.3 microM) and 4-hydroxyandrostenedione (Ki values of 1.01-2.04 microM) which were also evaluated in the same study.

CompoundInhibition Constant (Ki) Range (µM)Inhibition Type (vs. Testosterone)
This compound 10.2 - 28.3Competitive
Androstenedione0.21 - 0.3Competitive
4-Hydroxyandrostenedione1.01 - 2.04Competitive
Data derived from a study on human prostatic 5α-reductase.

Interactions with Hydroxysteroid Dehydrogenases (HSDs)

Influence on Steroid Sulfatase (STS) Activity (if applicable in specific research contexts)

Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis of sulfated steroids into their unconjugated, biologically active forms. This process is a key step in the local regulation of active steroid hormones in various tissues. Despite the importance of this enzyme in steroid metabolism, there is no specific information available in the current body of scientific literature regarding the influence of this compound on the activity of steroid sulfatase. Research has focused on various other steroidal and non-steroidal inhibitors of STS, but the interaction of this compound with this enzyme has not been a subject of published studies.

Enzyme Kinetics and Binding Affinity Characterization

Determination of Inhibition Constants (e.g., Ki, IC50)

The potency of an inhibitor is quantitatively described by its inhibition constants, such as the IC50 and the Ki value. The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. While experimentally straightforward to determine, IC50 values are dependent on the substrate concentration used in the assay.

The inhibition constant (Ki), conversely, represents the equilibrium dissociation constant of the enzyme-inhibitor complex. It is a true measure of the binding affinity between the inhibitor and the enzyme and is independent of substrate concentration, allowing for a more standardized comparison of inhibitor potencies.

Research has been conducted to determine these constants for 4-Methoxyandrostenedione and related compounds against various enzymes. One study investigated the inhibition of human prostatic 5-alpha-reductase by this compound (referred to as 4-MeO-A). The inhibition was found to be competitive with respect to the substrate testosterone (B1683101), and the Ki values were determined. researchgate.net

CompoundTarget EnzymeSubstrateKi Value (µM)
This compound5-alpha-reductaseTestosterone10.2 - 28.3 researchgate.net

This interactive table presents the reported inhibition constant (Ki) for this compound against the 5-alpha-reductase enzyme.

While direct Ki values for this compound against aromatase are not prominently detailed in the selected literature, studies on structurally similar analogs provide insight. For instance, analogs of androst-4-en-17-one with methoxy (B1213986) substitutions at the C-6 position have been evaluated as competitive inhibitors of human placental aromatase. acs.org

CompoundTarget EnzymeKi Value (nM)
6α-Methoxyandrost-4-en-17-oneAromatase230 acs.org
6β-Methoxyandrost-4-en-17-oneAromatase100 acs.org

This interactive table shows the inhibition constants (Ki) for C-6 methoxy-substituted analogs against the aromatase enzyme, providing context for how such modifications influence binding affinity.

Application of Michaelis-Menten Kinetics in Inhibitor Studies

Michaelis-Menten kinetics provide a fundamental framework for understanding enzyme activity and inhibition. The model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.

In inhibitor studies, the Michaelis-Menten equation is used to determine the mode of inhibition by analyzing how the inhibitor affects Km and Vmax. This is often accomplished by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor and plotting the data using linear transformations like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or the Eadie-Hofstee plot (V₀ vs. V₀/[S]).

For example, a competitive inhibitor increases the apparent Km (lowering the enzyme's affinity for its substrate) but does not change Vmax. A non-competitive inhibitor, in contrast, reduces Vmax without affecting Km. A study on the inhibition of 5-alpha-reductase by this compound utilized these principles to establish its mechanism. researchgate.net The analysis, which demonstrated that the compound acted as a competitive inhibitor with respect to testosterone, is a direct application of Michaelis-Menten kinetics in characterizing an inhibitor's behavior. researchgate.net

Advanced Kinetic Analysis Methods: Progress Curve Analysis and Pre-Steady State Kinetics

Beyond initial rate measurements, advanced kinetic methods provide deeper insights into the enzyme-inhibitor interaction over time.

Progress curve analysis involves continuously monitoring the entire time course of a reaction (product formation or substrate depletion) in a single experiment. researchgate.net The resulting curve is then fitted to an integrated rate equation to derive multiple kinetic parameters (like Km, Vmax, and Ki) simultaneously. researchgate.net This method is particularly powerful for studying slow-binding inhibitors, complex reaction mechanisms, and enzyme inactivation, as it captures the complete dynamic performance of the reaction. researchgate.net

Pre-steady state kinetics focuses on the initial moments of an enzymatic reaction, before the Michaelis-Menten steady state is established. This technique allows for the direct measurement of individual rate constants for steps in the catalytic cycle, such as substrate binding, chemical transformation, and product release. It is essential for understanding the detailed mechanism of enzyme action and can reveal the formation of transient intermediates in the reaction pathway.

While these advanced methods are crucial for a comprehensive understanding of enzyme inhibition, specific studies applying progress curve analysis or pre-steady state kinetics to characterize the interaction of this compound with aromatase or other enzymes are not detailed in the reviewed scientific literature.

Investigation of Allosteric and Competitive Binding Mechanisms

Enzyme inhibitors are broadly classified based on their binding site and mechanism of action, with the most common types being competitive and allosteric.

Competitive inhibition occurs when the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site. This binding event physically blocks the natural substrate from accessing the active site, thereby inhibiting the enzyme. Because the inhibitor and substrate compete for the same site, the inhibition can be overcome by increasing the substrate concentration. As an analog of androstenedione (B190577), this compound is expected to function as a competitive inhibitor of aromatase. Research confirms this mechanism for the related 6-methoxy isomers, which were found to inhibit human placental aromatase in a competitive manner. acs.org Furthermore, studies on other enzymes, such as 5-alpha-reductase, have explicitly demonstrated that this compound acts as a competitive inhibitor with respect to the substrate testosterone. researchgate.net

Allosteric inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding induces a conformational change in the enzyme's structure, which alters the shape of the active site and reduces its efficiency or ability to bind the substrate. Since the inhibitor does not compete with the substrate for the active site, this type of inhibition cannot typically be overcome by increasing substrate concentration. The available evidence for this compound and its close steroidal analogs points towards a competitive, rather than allosteric, mechanism of action. researchgate.netacs.org

Metabolic Pathways and Metabolite Characterization in Research Models

Identification of In Vitro Metabolic Transformations and Metabolites (e.g., in cell-free systems, tissue microsomes)

In vitro research models, such as liver microsomes and other cell-free systems, are essential for identifying the primary metabolic transformations of xenobiotics. nih.govresearchgate.net These systems contain a high concentration of drug-metabolizing enzymes, particularly those located in the endoplasmic reticulum. researchgate.netnih.gov For 4-methoxyandrostenedione, metabolic processes are expected to target its key functional groups, primarily the ketone at the C-17 position and the A-ring structure.

The initial and most significant metabolic step for androstenedione (B190577) analogues is typically the reduction of the 17-keto group to a hydroxyl group. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are present in microsomal preparations. This conversion would transform this compound into its corresponding 17β-hydroxy metabolite, 4-methoxytestosterone.

Another key metabolic pathway involves the reduction of the Δ4 double bond in the A-ring, a reaction catalyzed by 5α-reductase. Research has shown that this compound can act as an alternative substrate for 5α-reductase, indicating that it undergoes this metabolic conversion. researchgate.net This pathway would lead to the formation of 5α-reduced metabolites. Further metabolism can occur through hydroxylation at various positions on the steroid nucleus, followed by phase II conjugation reactions, such as glucuronidation, which increases water solubility to facilitate excretion. sigmaaldrich.com

Metabolite identification studies utilize techniques like high-resolution mass spectrometry (HR-MS) to profile and structurally characterize the metabolites formed in these in vitro incubations. evotec.com

Table 1: Potential In Vitro Metabolites of this compound

Parent CompoundPotential MetaboliteMetabolic ReactionEnzyme System
This compound4-Methoxytestosterone17-Keto reduction17β-Hydroxysteroid Dehydrogenase (17β-HSD)
This compound5α-Dihydro-4-methoxyandrostenedione5α-Reduction5α-Reductase
4-Methoxytestosterone5α-Dihydro-4-methoxytestosterone5α-Reduction5α-Reductase
This compoundHydroxylated metabolitesHydroxylationCytochrome P450 (CYP) enzymes
4-MethoxytestosteroneGlucuronide conjugatesGlucuronidationUDP-Glucuronosyltransferases (UGTs)

Role of Specific Enzyme Systems (e.g., Cytochrome P450 isoforms, UGTs) in Metabolism in Research Models

The biotransformation of this compound is mediated by several key enzyme superfamilies that are central to steroid metabolism.

5α-Reductase: This enzyme plays a confirmed role in the metabolism of this compound. Studies have demonstrated that it acts as a competitive inhibitor and an alternative substrate for human prostatic 5α-reductase, with the inhibition being competitive with respect to testosterone (B1683101). researchgate.net This indicates a direct interaction where this compound binds to the active site of the enzyme and is subsequently metabolized.

Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily, particularly isoforms in families 1-3, are responsible for the phase I oxidative metabolism of the vast majority of drugs and steroids. mdpi.comfrontiersin.org These enzymes, primarily located in the liver, catalyze reactions such as hydroxylation. nih.gov While specific studies identifying the exact CYP isoforms that metabolize this compound are not available, it is well-established that hepatic enzymes like CYP3A4 are major contributors to the hydroxylation of numerous steroid compounds. mdpi.comnih.gov Therefore, it is highly probable that CYP enzymes are responsible for the formation of various hydroxylated metabolites of this compound in vivo.

UDP-Glucuronosyltransferases (UGTs): UGTs are phase II enzymes that play a critical role in the metabolism and elimination of endogenous and exogenous compounds, including steroids. nih.govnih.gov They catalyze the conjugation of glucuronic acid to the substrate, making it more polar and readily excretable. sigmaaldrich.comcriver.com The hydroxyl groups on steroid metabolites, such as that of 4-methoxytestosterone, are primary targets for glucuronidation. The UGT1 and UGT2 families are the main enzymes responsible for drug and steroid glucuronidation. nih.govcriver.com The activity of these enzymes is crucial for the final clearance of this compound metabolites from the body.

Table 2: Enzyme Systems in this compound Metabolism

Enzyme SystemFamily/TypeLocationRole in Metabolism
5α-ReductaseOxidoreductaseProstate, Skin, LiverA-ring reduction of the Δ4 double bond. researchgate.net
Cytochrome P450Heme-thiolate monooxygenaseLiver (Endoplasmic Reticulum)Phase I oxidative metabolism, primarily hydroxylation of the steroid core. mdpi.comnih.gov
17β-Hydroxysteroid Dehydrogenase (17β-HSD)OxidoreductaseVarious tissuesInterconversion of 17-keto and 17β-hydroxy steroids (e.g., androstenedione to testosterone). nih.gov
UDP-Glucuronosyltransferases (UGTs)TransferaseLiver (Endoplasmic Reticulum)Phase II conjugation (glucuronidation) of hydroxylated metabolites to increase water solubility for excretion. sigmaaldrich.comnih.gov

Assessment of Metabolite Activity and Biochemical Impact in Non-Human Biological Systems

While direct experimental data on the activity of this compound's metabolites are limited, strong inferences can be drawn from structurally analogous compounds. The primary metabolite, formed by the reduction of the 17-keto group, is predicted to be 4-methoxytestosterone. A closely related compound, 4-hydroxyandrostenedione (4-OHA), is metabolized to 4-hydroxytestosterone (B1222710) (4-OHT). Studies in non-human models have shown that 4-OHT is a potent ligand for the androgen receptor, with a relative binding affinity (RBA) of 75, which is higher than that of the endogenous androgen 5α-dihydrotestosterone (RBA = 66). researchgate.net

Given the structural similarity between 4-methoxytestosterone and 4-hydroxytestosterone, it is plausible that 4-methoxytestosterone also possesses significant androgenic activity. The presence of such an active metabolite would mean that the administration of this compound could result in androgenic effects mediated not just by the parent compound, but also by its more active metabolic product. This phenomenon, where metabolic transformation leads to compounds with enhanced or altered activity, is a key consideration in steroid research. mdpi.com

Biotransformation Studies using Isolated Enzyme Systems or Microorganisms for Steroid Modification

The use of microorganisms and their isolated enzymes as biocatalysts is a well-established strategy for the targeted modification of steroids. researchfloor.orgresearchgate.net This approach, known as microbial biotransformation, leverages the high regio- and stereoselectivity of microbial enzymes to produce novel steroid derivatives that are difficult to synthesize chemically. researchgate.netfrontiersin.org

Fungi are particularly versatile in steroid transformations, capable of performing a wide array of reactions. frontiersin.org The most common and industrially important reaction is hydroxylation, where a hydroxyl group is introduced at a specific position on the steroid nucleus. researchfloor.org Genera such as Aspergillus, Cunninghamella, Rhizopus, and Penicillium are widely used for this purpose. researchfloor.orgnih.gov For example, Rhizopus and Aspergillus species are known for performing 11α- and 11β-hydroxylations, while Cunninghamella is used for 16α-hydroxylation. researchfloor.org Other reactions catalyzed by fungi include dehydrogenation, O-methylation, and carbonyl reduction. nih.gov

Bacteria also serve as effective biocatalysts. For instance, various bacterial species possess cytochrome P450 enzymes capable of steroid hydroxylation. researchgate.net Furthermore, anaerobic bacteria like Sterolibacterium denitrificans utilize unique molybdenum-dependent enzymes to hydroxylate the steroid side chain in an oxygen-independent manner. d-nb.info These microbial systems can be applied to a substrate like this compound to generate a diverse library of modified compounds for further research. The process typically involves incubating the steroid substrate with a growing culture or resting cells of the selected microorganism and then extracting and identifying the products. frontiersin.org

Table 3: Microbial Systems for Steroid Biotransformation

Microorganism TypeGenus ExampleCommon Reactions Catalyzed
FungiAspergillus, PenicilliumHydroxylation, O-demethylation, Carbonyl reduction. researchfloor.orgnih.gov
FungiRhizopus, CunninghamellaRegiospecific Hydroxylation (e.g., 11α, 11β, 16α). researchfloor.org
FungiCephalosporium, FusariumDe-esterification, Dehydrogenation, Hydroxylation. nih.gov
BacteriaBacillus, MycobacteriumHydroxylation, Side-chain cleavage. researchfloor.orgresearchgate.net
Bacteria (Anaerobic)SterolibacteriumOxygen-independent C-25 hydroxylation. d-nb.info

Analytical Methodologies for Research and Quantification in Biological Matrices

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Steroid Analysis in Research Samples

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for steroid analysis in complex biological matrices. nih.govmdpi.com This technique offers high sensitivity and specificity, enabling the simultaneous detection and quantification of multiple steroid hormones, including androstenedione (B190577) and its derivatives. nih.gov The process typically involves extraction of steroids from the sample, such as serum or urine, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

In research settings, LC-MS/MS methods are developed to create comprehensive steroid profiles. nih.gov For instance, a method might involve protein precipitation and liquid-liquid extraction to isolate steroids from a serum sample. nih.gov Chromatographic separation is often achieved using a reverse-phase column, such as a C18 or PFP column, with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govmedrxiv.orgmdpi.com Electrospray ionization (ESI) is a common ionization technique used for steroids. nih.gov The mass spectrometer is then operated in modes like selected reaction monitoring (SRM) to ensure high selectivity and sensitivity for the target analytes. turkjps.org This allows for the precise measurement of precursor and product ion transitions unique to the compound of interest.

The table below illustrates typical parameters for an LC-MS/MS method used in steroid analysis.

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

Parameter Example Specification Purpose
Chromatography
Column Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) Separates steroids based on polarity. mdpi.com
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid Creates a polarity gradient to elute steroids. mdpi.com
Flow Rate 0.4 mL/min Controls the speed of separation. mdpi.com
Injection Volume 10 µL Amount of extracted sample introduced. medrxiv.orgmdpi.com
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates charged ions from the steroid molecules. nih.gov
MS Mode Selected Reaction Monitoring (SRM) Provides high selectivity and sensitivity by monitoring specific ion transitions. turkjps.org
Precursor Ion (Q1) [M+H]⁺ of 4-Methoxyandrostenedione The mass-to-charge ratio of the intact molecule.
Product Ion (Q3) Specific fragment ions Characteristic fragments formed by collision-induced dissociation.

Method validation is crucial and typically assesses parameters like linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ). mdpi.comfrontiersin.org For many steroid assays, LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range can be achieved. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile and thermally stable compounds, including steroids. researchgate.net For non-volatile compounds like steroids, a chemical derivatization step is necessary to increase their volatility and improve their chromatographic properties. tandfonline.comnih.gov A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like MSTFA. sci-hub.se

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes extensive fragmentation of the molecule, creating a unique and reproducible fragmentation pattern, or mass spectrum, that acts as a chemical "fingerprint" for identification. rsc.org

GC-MS is particularly valuable for metabolite profiling in research, allowing for the identification of various metabolic products of this compound in biological samples like urine. nih.govplos.org The analysis of fragmentation patterns can help elucidate the structure of unknown metabolites. tandfonline.com For instance, studies on anabolic androgenic steroids (AAS) have identified characteristic fragment ions that aid in classifying different steroid structures. tandfonline.comnih.gov

Table 2: Typical GC-MS Analysis Workflow for Steroid Metabolites

Step Description Key Considerations
Sample Preparation Extraction of steroids from the biological matrix (e.g., urine) using liquid-liquid or solid-phase extraction (SPE). researchgate.net Choice of extraction solvent/sorbent is critical for recovery.
Hydrolysis Enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites (glucuronides and sulfates). researchgate.net Releases the free steroid for analysis.
Derivatization Conversion of the steroid to a volatile derivative, commonly a trimethylsilyl (TMS) ether. researchgate.netsci-hub.se Reagent choice (e.g., MSTFA) and reaction conditions must be optimized.
GC Separation Separation of derivatized analytes on a capillary column based on volatility and polarity. The temperature program of the GC oven is optimized for resolution.

| MS Detection | Ionization by Electron Ionization (EI) and detection of characteristic mass fragments. rsc.org | The resulting mass spectrum is compared to libraries for identification. |

Radioligand Binding Assays for Receptor Interaction Studies in Research Contexts

Radioligand binding assays are a fundamental tool in pharmacology for investigating the interaction between a ligand (like this compound) and a receptor or enzyme. These assays are used to determine the binding affinity, which is a measure of how strongly the compound binds to its target. The principle involves incubating a biological preparation containing the target receptor (e.g., androgen receptor or aromatase) with a radiolabeled ligand that is known to bind to the target.

In a competition binding experiment, various concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and as the concentration of the test compound increases, it displaces the radiolabeled ligand, causing a decrease in bound radioactivity.

From this data, key parameters can be calculated:

IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.

Kᵢ (Inhibition Constant): An indicator of the binding affinity of the test compound for the receptor, calculated from the IC₅₀ value. A lower Kᵢ value indicates a higher binding affinity.

These assays are crucial for characterizing the pharmacological profile of a compound, such as its potential to act as an androgen receptor agonist or an aromatase inhibitor. oecd-ilibrary.org For example, a tritiated water-release assay using radio-labeled androstenedione is a common method to measure aromatase activity and its inhibition. oecd-ilibrary.org

Spectrophotometric and Fluorometric Enzymatic Assays for Activity Measurement

Spectrophotometric and fluorometric assays are common methods for measuring enzyme activity and inhibition in a research setting. creative-enzymes.com These assays rely on a substrate that, when acted upon by an enzyme, produces a product with different light-absorbing (spectrophotometric) or fluorescent (fluorometric) properties. creative-enzymes.comturkjps.org

For studying the effect of this compound on aromatase, a fluorometric assay is often employed. abcam.commdpi.com A typical assay uses a non-fluorescent or weakly fluorescent substrate that is converted by aromatase into a highly fluorescent product. abcam.com The rate of increase in fluorescence is directly proportional to the enzyme's activity.

When an inhibitor like this compound is introduced, it will compete with the substrate or bind to the enzyme, leading to a decrease in the rate of product formation and thus a reduction in the fluorescence signal. turkjps.org By measuring the enzyme activity at various concentrations of the inhibitor, an IC₅₀ value can be determined, quantifying the compound's inhibitory potency. mdpi.com These assays are highly sensitive, suitable for high-throughput screening, and can be performed using microplate readers. creative-enzymes.comnih.gov

Table 3: Comparison of Enzymatic Assay Types

Assay Type Principle Advantages Example Substrate for Aromatase
Spectrophotometric Measures the change in absorbance of light at a specific wavelength as substrate is converted to product. Simple, widely available equipment. N/A (Less common for aromatase)
Fluorometric Measures the change in fluorescence intensity as a fluorogenic substrate is converted to a fluorescent product. creative-enzymes.com High sensitivity, wide dynamic range, suitable for high-throughput screening. creative-enzymes.comnih.gov Dibenzylfluorescein (DBF) or 7-Methoxy-4-(trifluoromethyl)coumarin (MFC). turkjps.org

| Radiometric | Measures the formation of a radiolabeled product from a radiolabeled substrate. oecd-ilibrary.org | Very high sensitivity, considered a gold standard. | [1β-³H]-Androst-4-ene-3,17-dione. oecd-ilibrary.org |

Development of Advanced Methodologies for Enhanced Selectivity and Sensitivity in Biochemical Research

The drive for greater sensitivity and more comprehensive analysis in biochemical research continually pushes the evolution of analytical methods. mdpi.comresearchgate.net For steroid analysis, this includes advancements beyond conventional LC-MS and GC-MS techniques.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS, coupled with both GC and LC, offer significantly higher mass accuracy and resolving power compared to standard quadrupole mass spectrometers. nih.gov This allows for more confident identification of compounds based on their exact mass, reducing ambiguity and aiding in the identification of unknown metabolites without the need for reference standards. nih.gov

Multidimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) or gas chromatography (2D-GC) enhances peak capacity and resolution by subjecting the sample to two different separation mechanisms. This is particularly useful for resolving isomeric steroids and analyzing highly complex biological samples.

Improved Sample Preparation: Advances in sample preparation aim to increase analyte concentration and remove interfering substances more effectively. nih.gov Techniques such as solid-phase microextraction (SPME) and advanced solid-phase extraction (SPE) sorbents, including immunoaffinity chromatography, provide higher selectivity and cleaner extracts, which in turn improves the sensitivity and robustness of the subsequent analysis. mdpi.comrsc.org

Chemical Derivatization for LC-MS: While derivatization is standard for GC-MS, it is also being increasingly used in LC-MS to enhance the ionization efficiency and fragmentation behavior of steroids that are otherwise difficult to detect. nih.govresearchgate.net Tagging the steroid molecule with a permanently charged or easily ionizable group can significantly improve sensitivity in ESI-MS. researchgate.net

Ion Mobility Spectrometry (IMS): The coupling of ion mobility spectrometry with mass spectrometry (LC-IM-MS) adds another dimension of separation. nih.gov IMS separates ions based on their size, shape, and charge. This can resolve isobaric compounds (molecules with the same mass) that are not separated by chromatography alone, thereby increasing specificity and confidence in compound identification. nih.gov

These advanced methodologies are instrumental in pushing the boundaries of biochemical research, enabling a deeper understanding of the metabolic fate and molecular interactions of compounds like this compound.

Cellular and Molecular Effects in in Vitro and Animal Models

Modulation of Steroid Receptor Binding and Downstream Signaling Pathways (e.g., Androgen Receptor)

The androgen receptor (AR) is a protein that, upon binding with androgenic hormones, moves into the cell nucleus to regulate gene transcription. encyclopedia.pub This process is crucial for the development and progression of certain conditions like prostate cancer. encyclopedia.pubmdpi.com Compounds that block the androgen binding site on the AR are known as androgen receptor antagonists. mdpi.com

Research into the binding affinity of various steroidal compounds provides context for the potential actions of 4-Methoxyandrostenedione, though direct binding data for this specific compound is limited in the provided search results. For instance, the aromatase inhibitor 4-hydroxyandrostenedione (4-OHA) and its metabolites have been studied for their interaction with the androgen receptor. researchgate.net While 4-OHA itself binds weakly to the AR, one of its metabolites, 4-hydroxytestosterone (B1222710) (4OHT), demonstrates potent binding, even more so than the endogenous androgen 5α-dihydrotestosterone (DHT). researchgate.net This suggests that the in vivo androgenic effects of some compounds may be attributable to their metabolites rather than the parent compound. researchgate.net

The LNCaP human prostate cancer cell line is a common model for studying androgen receptor interactions. These cells are sensitive to androgens and contain androgen receptors that can be studied for their binding affinity to various ligands. The binding of a ligand to the AR induces a conformational change, allowing it to bind to DNA and modulate gene expression.

The androgen receptor's structure allows it to interact with a variety of molecules. The ligand-binding domain (LBD) of the AR can accommodate different motifs, including both aromatic-rich and leucine-rich sequences found in coactivator proteins. rcsb.org This flexibility is achieved through an "induced fit" mechanism, where the binding surface of the AR changes to accommodate the specific ligand. rcsb.org This adaptability in binding is a key aspect of how the AR recognizes a diverse set of molecules and initiates downstream signaling. rcsb.org

Impact on Gene Expression Profiles Related to Steroidogenesis in Cell Lines

Steroidogenesis is the process by which steroid hormones are synthesized from cholesterol through a series of enzymatic reactions. mdpi.com This process is regulated by a number of genes that code for the necessary enzymes. frontiersin.org The expression of these genes can be influenced by various factors, including exposure to exogenous compounds. mdpi.comnih.gov

In vitro models using cell lines are valuable tools for investigating how specific substances affect gene expression related to steroidogenesis. For example, studies using human granulosa cell lines have been employed to understand the effects of environmental compounds on ovarian function. mdpi.comnih.gov Techniques like RNA sequencing can reveal changes in the expression of numerous genes following exposure to a substance. mdpi.comnih.gov

The process of steroidogenesis involves several key genes, including those that code for the steroidogenic acute regulatory protein (StAR), cytochrome P450 side-chain cleavage enzyme (CYP11A1), and various hydroxylases and dehydrogenases. frontiersin.orgelifesciences.org The expression of these genes is often upregulated as ovarian follicles develop, leading to increased production of steroid hormones like progesterone. frontiersin.org

Studies on testicular tissue have also utilized in vitro models to examine the effects of various conditions on steroidogenesis-related gene expression. For instance, in vitro maturation of prepubertal mouse testicular tissues has been shown to alter the transcript levels of key steroidogenic enzymes such as Cyp11a1, Cyp17a1, and Hsd17b3. elifesciences.org These changes in gene expression can lead to altered levels of intratesticular steroid hormones. elifesciences.org

It is important to note that the effects of a compound on steroidogenesis-related gene expression can be cell-type specific and may depend on the experimental conditions. mdpi.com

Effects on Cellular Proliferation and Differentiation in Defined Cell Culture Systems

Cellular proliferation is the increase in cell number through growth and division, while differentiation is the process by which a less specialized cell becomes a more specialized one. telight.euwikipedia.org These processes are fundamental to development, tissue maintenance, and repair. telight.eufrontiersin.org In vitro cell culture systems provide a controlled environment to study how various substances impact these cellular behaviors. nih.gov

The differentiation of stem cells into specific lineages, such as smooth muscle cells, can be studied using various in vitro models. nih.gov These models often involve treating stem cells with specific growth factors or culturing them on particular substrates to guide their differentiation pathway. nih.gov For example, embryonic stem cells can be induced to differentiate into vascular progenitor cells and then into smooth muscle cells. nih.gov

The study of hematopoietic stem and progenitor cells (HSPCs) in vitro has been crucial for understanding blood cell formation. nih.gov Specific cytokines, such as stem cell factor (SCF), are known to stimulate the survival and proliferation of these stem cells in culture. nih.gov Furthermore, defined protocols exist to guide the differentiation of HSPCs into specific blood cell types, like erythrocytes (red blood cells). nih.gov

The process of differentiation involves significant changes in a cell's gene expression profile. wikipedia.org For instance, the differentiation of mesenchymal stem cells (MSCs) into various cell types like chondrocytes, osteoblasts, and adipocytes is accompanied by specific changes in gene and protein expression. frontiersin.org The ability of MSCs to proliferate and differentiate can be influenced by various factors, and understanding these influences is a key area of research in regenerative medicine. frontiersin.org

It is important to note that the relationship between proliferation and differentiation is often inverse; as cells become more differentiated, they may lose their ability to divide. telight.eu

In Vivo Mechanistic Investigations in Animal Models

The administration of exogenous compounds can significantly alter the balance of endogenous steroid hormones in animal models. nih.gov These hormones play critical roles in a wide range of physiological processes, and their levels are influenced by factors such as sex, age, and lifestyle. medrxiv.orgpasteur.fruliege.be

Animal studies have shown that exposure to certain chemicals can lead to changes in the levels of various steroid hormones in different tissues. nih.gov For example, studies in lizards have demonstrated that the implantation of testosterone (B1683101) can increase activity and home-range size, while co-administration of corticosterone (B1669441) can negate these effects. nih.gov This highlights the complex interplay between different steroid hormones in regulating behavior. nih.gov

Research on the effects of various substances on reproductive tissues has revealed alterations in steroid hormone levels. For instance, in vitro maturation of testicular tissues has been associated with changes in intratesticular levels of progesterone, estradiol, and androstenedione (B190577). elifesciences.org Similarly, exposure to certain chemicals has been shown to affect steroid hormone levels in both male and female animals. nih.gov

The impact of lifestyle factors on steroid hormone levels has also been investigated in large-scale human studies, which can provide context for animal model research. For example, smoking has been associated with higher levels of androstenedione. medrxiv.org Body mass index (BMI) has also been shown to correlate with the levels of several steroid hormones. medrxiv.org

These findings from animal and human studies underscore the sensitivity of the endocrine system to both internal and external factors, and how these factors can lead to significant changes in steroid hormone profiles.

Histological examination of tissues allows for the microscopic analysis of cell and tissue structure, providing insights into the effects of various treatments or conditions. bioline.org.br This approach is often used in conjunction with molecular analyses to understand the mechanisms underlying observed changes.

In the ovary, follicles are the basic functional units, each containing an oocyte. slideshare.netleeds.ac.uk The development of these follicles, from primordial to mature stages, involves significant changes in the surrounding cells and the production of hormones. leeds.ac.uk Histological studies can be used to assess the number and health of follicles at different developmental stages. nih.gov For example, studies have correlated ovarian histology with factors like age and medical history, showing that these can impact the follicular reserve. nih.gov Exposure to certain chemicals can induce histological changes in the ovaries, such as damage to ovarian follicles. nih.gov

In the testes, the seminiferous tubules are the site of sperm production (spermatogenesis). histologyguide.com This process involves the differentiation of spermatogonia into mature sperm, supported by Sertoli cells. histologyguide.com Leydig cells, located in the interstitial tissue, are responsible for producing testosterone. histologyguide.com Histological analysis of testicular tissue can reveal changes in the structure of the seminiferous tubules, the health of the germ cells, and the appearance of Leydig and Sertoli cells. nih.govhistologyguide.com For example, exposure to toxic substances can lead to damage to testicular tissue, which can be observed through histological examination. nih.gov

Molecular responses in these target organs can include changes in the expression of genes and proteins involved in steroidogenesis, apoptosis, and inflammation. nih.gov For instance, studies have shown that exposure to certain chemicals can alter the expression of apoptotic proteins like Bax and Bcl-2 in ovarian and testicular tissues. nih.gov

The measurement of enzyme activity in tissues can serve as a sensitive indicator of cellular function and can reveal the effects of administered compounds before structural changes are visible. bioline.org.br Different tissues have characteristic profiles of enzyme activities, which can be altered by various physiological or pathological conditions. scispace.comnih.gov

Methods for measuring enzyme activity in tissue homogenates are well-established and can be used to assess the impact of a substance on specific metabolic pathways. mdpi.comnih.gov For example, the activities of antioxidant enzymes such as catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase can be measured to assess the oxidative stress status of a tissue. mdpi.com

Studies have shown that the administration of certain chemicals can lead to significant changes in the activities of various enzymes in tissues like the liver, kidney, and small intestine. bioline.org.br For instance, exposure to potassium bromate (B103136) has been shown to decrease the activities of alkaline phosphatase, lactate (B86563) dehydrogenase, and glutamate (B1630785) dehydrogenase in these tissues in rats. bioline.org.br Such changes in enzyme activity can indicate cellular damage and altered metabolic function. bioline.org.br

The activity of enzymes involved in energy metabolism, such as citrate (B86180) synthase and lactate dehydrogenase, can also be measured to assess the metabolic capacity of tissues like the heart, liver, and muscle. nih.gov These enzyme activities can be influenced by factors such as diet and genetic background. nih.gov

It is important to consider that enzyme activities can vary significantly between different tissues within the same animal, reflecting their specialized metabolic roles. scispace.commdpi.com Therefore, tissue-specific analysis is crucial for understanding the full impact of an administered compound.

Theoretical and Computational Frameworks

Molecular Docking and Dynamics Simulations of 4-Methoxyandrostenedione-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. nih.govresearchgate.net These methods provide insights into the binding mode, affinity, and stability of the ligand-enzyme complex, which are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.gov

Molecular docking studies can predict the preferred orientation of this compound within the active site of an enzyme, such as aromatase or 5α-reductase. This involves positioning the ligand in various conformations and orientations and scoring them based on the predicted binding energy. researchgate.net The results of such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the methoxy (B1213986) group and specific amino acid residues in the enzyme's active site.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-enzyme complex over time. mdpi.comscielo.brplos.org MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can assess the stability of the binding pose predicted by docking and can reveal conformational changes in the enzyme upon ligand binding. nih.govplos.org

For instance, a study on the interaction of androstenedione (B190577) derivatives with plasma proteins like human serum albumin (HSA) utilized molecular docking and dynamics simulations. acs.org While this study focused on a methyl derivative rather than a methoxy derivative, it demonstrated the utility of these computational approaches in understanding the binding affinity and stability of steroid-protein complexes. acs.org The simulations showed that the complexes were stabilized after a certain period, maintaining their structures. acs.org Similar computational approaches are applicable to investigate the interaction of this compound with its enzymatic targets.

The general workflow for such a computational study would involve:

Preparation of the protein and ligand structures : Obtaining the 3D structures of the enzyme and this compound. mdpi.com

Molecular Docking : Predicting the binding pose of this compound in the enzyme's active site. mdpi.com

Molecular Dynamics Simulation : Simulating the dynamic behavior of the complex to assess its stability and interactions over time. mdpi.complos.org

These computational techniques are invaluable for rationalizing the experimental observations from SAR studies and for guiding the design of new and improved enzyme inhibitors.

Contributions to the Understanding of Steroid Hormone Homeostasis and Local Regulation

The study of compounds like this compound contributes to our understanding of steroid hormone homeostasis, which is the maintenance of a stable internal environment for steroid hormones. Enzymes that metabolize steroids, such as aromatase and 5α-reductase, play a critical role in regulating the levels of active androgens and estrogens. breastcancernow.org Aromatase inhibitors, for example, are used to decrease the amount of estrogen produced in the body. breastcancernow.orgnih.gov

By acting as inhibitors of these enzymes, synthetic steroids can disrupt the normal balance of steroid hormones. The investigation of how this compound interacts with these enzymes provides insights into the local regulation of steroid hormone concentrations in specific tissues. For example, the inhibition of prostatic 5α-reductase by this compound, although weak, demonstrates its potential to influence the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394), within the prostate gland. nih.gov

The study of such synthetic compounds helps to map the complex network of steroid metabolism and its regulation. Understanding how specific structural modifications, like the 4-methoxy group, affect the interaction with key metabolic enzymes allows for a more detailed picture of the factors controlling local steroid hormone levels. This knowledge is not only important for understanding normal physiology but also for elucidating the biochemical basis of hormone-dependent diseases.

Implications for Broader Biochemical Principles (e.g., enzyme catalysis, drug-target interactions)

The investigation of this compound and its interactions with enzymes has broader implications for fundamental biochemical principles, including enzyme catalysis and drug-target interactions. nih.gov

Enzyme Catalysis: The study of how inhibitors like this compound bind to an enzyme's active site provides valuable information about the catalytic mechanism of the enzyme itself. nih.gov By identifying the amino acid residues that interact with the inhibitor, researchers can infer which residues are important for substrate binding and catalysis. diva-portal.org The competitive inhibition of 5α-reductase by this compound, for instance, supports the model of this enzyme acting on alternative substrates, a common feature of enzyme catalysis. nih.govnih.gov

Drug-Target Interactions: The principles of drug-target interaction are illuminated by studying how subtle changes in a molecule's structure, such as the difference between a hydroxyl and a methoxy group at the C-4 position, can significantly alter its binding affinity and biological activity. nih.govnih.gov This underscores the high degree of specificity in molecular recognition between a drug and its target. The use of computational tools like molecular docking and dynamics simulations to study these interactions is a prime example of modern approaches in drug discovery and design, moving towards a more rational and structure-based methodology. nih.gov

The knowledge gained from studying specific inhibitor-enzyme systems, such as this compound and its targets, contributes to the development of general principles that can be applied to the design of other drugs for a wide range of diseases. diva-portal.org These studies provide concrete examples that help to refine our understanding of the forces that govern molecular interactions in biological systems.

Future Directions in Academic Research on 4 Methoxyandrostenedione

Elucidation of Novel Enzymatic Targets and Metabolic Pathways

While the inhibitory action of 4-Methoxyandrostenedione on aromatase is its most characterized feature, future research will likely focus on identifying other potential enzymatic targets. The principle of molecular promiscuity, where a single compound can interact with multiple targets, is common among pharmacologically active molecules. Identifying these off-target interactions is crucial for a complete understanding of the compound's biological effects. Research efforts could screen this compound against panels of related enzymes, such as other cytochrome P450 enzymes or steroidogenic enzymes, to uncover previously unknown interactions. The discovery of novel targets is a critical step in drug discovery and could reveal new therapeutic possibilities or explain unexpected biological activities. nih.gov

Concurrently, a detailed investigation into the metabolic fate of this compound is warranted. The biotransformation of xenobiotics like this compound typically occurs in phases. nih.gov Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility for excretion. nih.gov Research should aim to identify the specific CYP isoforms responsible for its metabolism and characterize the resulting metabolites. Techniques such as incubation with human liver microsomes followed by mass spectrometry can identify these metabolic products. Understanding these pathways is essential, as metabolites may possess their own biological activity or toxicity. nih.gov

Table 1: Potential Metabolic Pathways and Enzymes for Investigation

Metabolic Phase Potential Reaction Key Enzyme Class Research Objective
Phase I Hydroxylation Cytochrome P450 (CYP) Identify specific CYP isoforms (e.g., CYP3A4, CYP2D6) involved and the position of hydroxylation on the steroid core.
Phase I O-Demethylation Cytochrome P450 (CYP) Investigate the removal of the methoxy (B1213986) group to form a hydroxylated metabolite, which may have different activity.
Phase II Glucuronidation UDP-glucuronosyltransferases (UGTs) Characterize the conjugation of hydroxylated metabolites with glucuronic acid for excretion.

| Phase II | Sulfation | Sulfotransferases (SULTs) | Identify the formation of sulfate (B86663) conjugates, another major pathway for steroid metabolism and elimination. |

Advanced Spectroscopic and Structural Characterization of Enzyme-Inhibitor Complexes

To fully comprehend the inhibitory mechanism of this compound at a molecular level, it is imperative to determine the three-dimensional structure of it when bound to its enzymatic targets, such as aromatase. Advanced analytical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. numberanalytics.com

X-ray crystallography can provide a high-resolution static snapshot of the inhibitor situated within the enzyme's active site. nih.gov This would reveal the precise orientation of the inhibitor and the specific amino acid residues involved in binding through interactions like hydrogen bonds and hydrophobic contacts. numberanalytics.comnih.gov Such structural data is invaluable for structure-based drug design, allowing for the rational modification of the this compound structure to enhance potency or selectivity. nih.gov

NMR spectroscopy offers complementary information, providing insights into the dynamics of the enzyme-inhibitor complex in solution. nih.gov Various NMR techniques can be employed. For instance, isotope-editing can simplify complex spectra, while two-dimensional Nuclear Overhauser Effect (2D NOE) experiments can measure distances between protons on the inhibitor and the enzyme, defining the bound conformation. nih.gov These studies can illuminate any conformational changes the enzyme undergoes upon inhibitor binding, which can be critical for its function. numberanalytics.com

Table 2: Comparison of Advanced Structural Characterization Techniques

Technique Information Provided Advantages Limitations
X-Ray Crystallography High-resolution 3D structure of the enzyme-inhibitor complex. nih.gov Provides precise atomic coordinates and details of molecular interactions. nih.gov Requires crystallizable protein; provides a static picture.

| NMR Spectroscopy | Information on inhibitor conformation, binding dynamics, and enzyme conformational changes in solution. numberanalytics.comnih.gov | Can study dynamics and interactions in a more physiological state; does not require crystallization. nih.gov | Generally limited to smaller proteins; can be complex to interpret. |

Development of New Research Tools and Probes Based on the this compound Scaffold

The chemical structure of this compound serves as a valuable scaffold for the synthesis of new chemical entities. Future research in medicinal chemistry could focus on creating a library of derivatives through targeted modifications of its steroid core. The goal would be to systematically alter its structure to probe structure-activity relationships, potentially leading to the development of inhibitors with improved selectivity or potency for its enzymatic targets. nih.gov For example, altering substituent groups or modifying the steroid rings could significantly impact binding affinity and specificity. researchgate.net

Furthermore, the this compound scaffold can be used to develop sophisticated research probes. By attaching reporter molecules, such as fluorescent dyes or radioactive isotopes, to the steroid, scientists can create tools to visualize and track the compound's journey within cells and tissues. These probes could be used in advanced microscopy techniques to determine the subcellular localization of its enzymatic targets or to quantify receptor occupancy in real-time. Another approach is the development of affinity-based probes, where the scaffold is linked to a reactive group that can covalently bind to its target enzyme, allowing for the isolation and identification of previously unknown binding partners.

Table 3: Potential Applications of a this compound-Based Chemical Library

Derivative Type Modification Research Application
Selective Inhibitors Alteration of functional groups to enhance binding to a specific target. To dissect the physiological role of a specific enzyme with minimal off-target effects.
Fluorescent Probes Covalent attachment of a fluorophore. To visualize the subcellular distribution of target enzymes using fluorescence microscopy.
Radiolabeled Ligands Incorporation of a radioactive isotope (e.g., ³H or ¹⁴C). For use in binding assays to quantify receptor affinity and density.

| Affinity-Based Probes | Introduction of a photoreactive or chemically reactive group. | To identify and isolate binding proteins from complex biological samples (chemoproteomics). |

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

To move beyond a single-target perspective, future research should integrate the study of this compound with systems biology and "omics" technologies. These approaches provide a global view of the cellular processes affected by a compound. mdpi.com

Metabolomics, the large-scale study of small molecules or metabolites, can create a "fingerprint" of the metabolic state of a cell or organism following treatment with this compound. nih.govnih.gov By comparing this fingerprint to that of known drugs, it may be possible to predict the compound's mechanism of action or uncover unexpected effects on metabolic pathways. nih.gov For example, significant changes in lipid or amino acid profiles could point towards effects on pathways unrelated to steroidogenesis.

Proteomics, which analyzes the entire protein complement of a cell, can reveal changes in protein expression or post-translational modifications induced by the compound. This could identify downstream signaling pathways that are modulated by the inhibition of its primary target or reveal compensatory mechanisms that cells activate in response. The integration of these omics datasets can provide a comprehensive and unbiased view of the compound's biological impact, facilitating a deeper understanding of its network-level effects.

Table 4: A Systems Biology Workflow for this compound Research

Step Technology Objective Expected Outcome
1. Perturbation Cell/Organism culture with this compound To induce a cellular response to the compound. Treated vs. control samples for analysis.
2. Data Acquisition Mass Spectrometry (for Metabolomics & Proteomics) To generate global profiles of metabolites and proteins. Quantitative datasets of thousands of molecules.
3. Bioinformatic Analysis Pathway and Network Analysis Software To identify cellular pathways and networks significantly altered by the compound. A map of the biological processes affected by this compound.

| 4. Hypothesis Generation | Data Integration | To formulate new hypotheses about the compound's mechanism of action and off-target effects. | Testable predictions for further experimental validation. |

Q & A

Basic Research Questions

Q. How should researchers design a study to assess the biological activity of 4-Methoxyandrostenedione in vitro?

  • Methodological Answer :

  • Define a hypothesis-driven research question, specifying independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, receptor binding affinity) .

  • Include controls (e.g., untreated cells, solvent-only controls) and validate assays using positive/negative controls. Use statistical tools like t-tests or ANOVA to analyze dose-response relationships .

  • Conduct pilot experiments to optimize assay conditions (e.g., cell viability, incubation time) .

    Example Experimental Design
    Independent Variable : this compound concentration (0–100 µM)
    Dependent Variable : % Inhibition of aromatase activity
    Controls : Ketoconazole (positive control), DMSO solvent control

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling powdered forms .
  • Store the compound in a desiccator at –20°C to avoid degradation. Dispose of waste via certified chemical disposal services .

Q. How can researchers conduct a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer :

  • Use databases like PubMed, Web of Science, and SciFinder with search terms: “this compound AND (enzyme inhibition OR steroidogenesis)” .
  • Filter results by publication date (last 10 years) and prioritize peer-reviewed journals. Cross-reference citations to identify foundational studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

  • Methodological Answer :

  • Perform meta-analysis to identify confounding variables (e.g., assay type, cell lines). Replicate experiments under standardized conditions, documenting batch-to-batch variability in compound purity .
  • Use sensitivity analysis to test if outliers influence conclusions. Report uncertainties in methodology (e.g., ±5% error in IC50 measurements) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Design modular synthetic routes (e.g., methoxylation at C4 position) and monitor reaction progress via TLC or HPLC .

  • Characterize intermediates using NMR and LC-MS. Compare yields and purity across routes (e.g., Grignard vs. Friedel-Crafts alkylation) .

    Analytical Techniques Comparison
    HPLC : High purity validation (>98%)
    LC-MS : Confirms molecular weight and fragmentation patterns
    NMR : Structural elucidation of methoxy group position

Q. How can advanced computational models predict this compound’s interactions with non-target proteins?

  • Methodological Answer :

  • Use molecular docking software (e.g., AutoDock Vina) to simulate binding to off-target receptors (e.g., glucocorticoid receptor). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Apply machine learning models trained on steroid-protein interaction datasets to prioritize high-risk off-targets .

Data Management & Reproducibility

Q. What steps ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Publish raw data (e.g., dose-response curves, spectral files) in supplementary materials or repositories like Zenodo .
  • Document detailed protocols (e.g., buffer compositions, incubation temperatures) using platforms like Protocols.io .

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodological Answer :

  • Conduct acute toxicity assays in model organisms (e.g., zebrafish embryos) using OECD guidelines. Measure endpoints like LC50 and teratogenicity .
  • Collaborate with regulatory agencies to align testing protocols with REACH or ICH standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.